molecular formula C21H20ClN5 B2706339 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine CAS No. 866345-59-7

1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine

カタログ番号: B2706339
CAS番号: 866345-59-7
分子量: 377.88
InChIキー: DLCNVGUSMPKBGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure features a 4-chlorophenyl substituent at position 3 and a 3-methylpiperidine group at position 4.

特性

IUPAC Name

3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCNVGUSMPKBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine typically involves multiple steps:

  • Formation of the Triazoloquinazoline Core:

      Starting Materials: Anthranilic acid and 4-chlorobenzylamine.

      Conditions: Typically carried out in the presence of a catalyst such as copper(I) iodide under reflux conditions.

  • Attachment of the Piperidine Ring:

      Starting Materials: The triazoloquinazoline intermediate and 3-methylpiperidine.

      Reaction: Nucleophilic substitution reaction to attach the piperidine ring to the triazoloquinazoline core.

      Conditions: Conducted in an inert atmosphere, often using a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反応の分析

Types of Reactions: 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the triazole ring, altering its electronic properties.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, using reagents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated aromatic derivatives.

科学的研究の応用

Pharmacological Applications

1. Antitumor Activity
Research has indicated that derivatives of triazoloquinazoline compounds exhibit promising antitumor properties. For instance, studies have shown that certain triazoloquinazoline derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A case study demonstrated that a related compound significantly reduced the viability of cancer cell lines in vitro, suggesting potential as an anticancer agent .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In one study, derivatives were synthesized and screened against various bacterial strains, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance antimicrobial efficacy .

3. Central Nervous System Disorders
Another area of application is in the treatment of central nervous system disorders. The compound's ability to modulate G protein-coupled receptors (GPCRs) has been explored as a potential therapeutic strategy for conditions like schizophrenia and depression. Allosteric modulation of GPCRs by related compounds has demonstrated improved efficacy and reduced side effects compared to traditional agonists .

Synthesis and Characterization

The synthesis of 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview Table

StepReaction TypeKey ReagentsConditions
1Cyclization4-Chlorobenzylamine, Triazole derivativeHeat under reflux
2FunctionalizationMethylpiperidineSolvent-assisted reaction
3PurificationCrystallization from suitable solventRoom temperature

Case Studies

Case Study 1: Antitumor Efficacy
A series of triazoloquinazoline derivatives were tested for their antitumor activity against various cancer cell lines. The results showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. The most potent derivative achieved an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Screening
In a comparative study of synthesized derivatives against Gram-positive and Gram-negative bacteria, several compounds demonstrated significant antibacterial activity. The most effective compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating its potential as an antibiotic candidate .

作用機序

The mechanism of action of 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors like G-protein coupled receptors.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The triazoloquinazoline scaffold is structurally analogous to triazolopyridines (e.g., [1,2,3]triazolo[1,5-a]pyridines) but with an additional fused benzene ring, increasing aromaticity and molecular weight . Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities
Target Compound 3-(4-ClPh), 5-(3-Me-piperidine) ~450 (estimated) Undisclosed; likely CNS or kinase focus
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-Me-piperidine)-triazoloquinazoline 3-(4-EtPh-SO₂), 5-(3-Me-piperidine), 7-Cl 500.57 Sulfonyl group enhances polarity; potential enzyme inhibition
3-(4-ClPh)-8-(4-Ph-piperazine-1-carbonyl)-triazoloquinazolin-5(4H)-one 3-(4-ClPh), 8-(piperazine-carbonyl) ~550 (estimated) Piperazine moiety may improve solubility; unconfirmed bioactivity
1-[3-(3-BrPh)-triazoloquinazolin-5-yl]-2,3-dihydro-1H-indole 3-(3-BrPh), 5-(dihydroindole) 449.31 Bromine increases molecular weight; possible halogen bonding

Key Research Findings and Challenges

Solubility Limitations : Triazoloquinazolines generally suffer from poor aqueous solubility, necessitating structural modifications (e.g., piperazine or sulfonyl additions) for drug development .

Activity vs. Aromaticity : Increased aromaticity in triazoloquinazolines may reduce metabolic degradation but also hinder target engagement compared to smaller heterocycles like triazolopyridines .

Synthetic Accessibility : Direct arylation of triazoloquinazolines remains challenging compared to triazolopyridines, which are more amenable to C–H functionalization .

生物活性

The compound 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine (CAS Number: 78539-93-2) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to compile and analyze existing research regarding its biological activity, including cytotoxicity against cancer cell lines, potential mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₃ClN₄
  • Molecular Weight : 229.665 g/mol
  • Density : 1.35 g/cm³

This compound features a piperidine ring substituted with a triazoloquinazoline moiety, which is significant for its biological interactions.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives similar to the compound . For instance:

  • A study reported that derivatives with piperazine and piperidine scaffolds exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds derived from similar structures showed IC₅₀ values as low as 2.32 µg/mL, indicating potent activity against these cancer cells .
CompoundCell LineIC₅₀ (µg/mL)
4eMCF-75.36
4iHepG22.32

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest:

  • Cell Cycle Arrest : Treatment with certain derivatives led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This was correlated with an increase in pro-apoptotic markers such as Bax and caspase-9 levels .

Antitubercular Activity

In addition to anticancer properties, some studies have explored the antitubercular activity of related compounds:

  • Compounds tested against Mycobacterium tuberculosis showed promising results with IC₅₀ values ranging from 1.35 to 2.18 µM. Notably, these compounds demonstrated low cytotoxicity towards human embryonic kidney cells, suggesting a favorable therapeutic index .

Case Study 1: Cytotoxicity Evaluation

A recent evaluation of various triazole derivatives highlighted that modifications to the piperidine structure significantly influenced cytotoxicity. The study found that:

  • Substituting phenyl groups with more lipophilic moieties enhanced antiproliferative activity against cancer cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole derivatives has revealed critical insights into how structural changes affect biological activity:

  • The introduction of halogen substituents (e.g., chlorophenyl) was associated with increased potency against both cancerous and bacterial cells.

Q & A

Basic: What are the recommended synthetic pathways for 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation reactions, Suzuki-Miyaura couplings for aryl substitutions, and nucleophilic substitutions for piperidine integration. For example:

  • Step 1: Construct the triazoloquinazoline core via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by quinazoline annulation using aminobenzaldehyde derivatives .
  • Step 2: Introduce the 4-chlorophenyl group via palladium-catalyzed cross-coupling reactions, optimizing ligand selection (e.g., XPhos) and solvent systems (e.g., DMF/H₂O) to enhance regioselectivity .
  • Step 3: Incorporate 3-methylpiperidine using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMSO at 80°C).

Yield Optimization:

  • Employ statistical Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and their interactions. For instance, a Central Composite Design (CCD) can reduce the number of trials while maximizing yield .
  • Monitor intermediates via HPLC-MS to detect side reactions early and adjust stoichiometry .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the triazoloquinazoline scaffold and substituent positions. The 4-chlorophenyl group exhibits distinct aromatic splitting patterns (e.g., doublets at δ 7.4–7.6 ppm), while the piperidine moiety shows characteristic multiplet signals (δ 1.2–2.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error.
  • Purity Assessment: Employ reverse-phase HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Purity >98% is recommended for biological assays .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and selectivity of this compound for target enzymes/receptors?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity. For example, the electron-deficient triazoloquinazoline core may favor interactions with kinase ATP-binding pockets .
  • Molecular Docking (AutoDock Vina, Schrödinger): Dock the compound into crystal structures of target proteins (e.g., EGFR, PARP-1). Use QM/MM hybrid methods to refine binding poses and estimate ΔG binding energies .
  • Validation: Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays to refine force field parameters .

Advanced: What experimental strategies can resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

Methodological Answer:

  • Standardized Assay Conditions: Control variables such as buffer pH, ATP concentration (for kinase assays), and incubation time. For example, variations in Mg²⁺ levels can alter kinase inhibition profiles .
  • Meta-Analysis: Apply Bayesian statistical models to aggregate data from multiple studies, weighting results by sample size and assay quality .
  • Orthogonal Validation: Confirm activity using complementary methods (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .

Advanced: How can reaction mechanisms for the synthesis of this compound be elucidated using kinetic studies and isotopic labeling?

Methodological Answer:

  • Kinetic Profiling: Conduct time-resolved ¹H NMR or in-situ IR spectroscopy to monitor intermediate formation. For example, identify rate-determining steps in the triazole ring formation .
  • Isotopic Labeling: Use ¹³C-labeled reagents (e.g., K¹³CN) to trace carbon migration during cyclization. MS/MS fragmentation patterns can confirm labeling positions .
  • Computational Reaction Path Search: Apply methods like the Artificial Force Induced Reaction (AFIR) to map potential energy surfaces and identify transition states .

Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stressors (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze degradation products via LC-MS.
  • Plasma Stability Assay: Incubate with human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify remaining compound using a calibration curve .
  • Simulated Lysosomal Conditions: Use pH 4.5 acetate buffer with cathepsin B to assess hydrolytic cleavage of the piperidine moiety .

Basic: What in vitro biological screening assays are appropriate for initial evaluation of antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Anticancer: Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7). For selectivity, compare IC₅₀ values with non-cancerous cells (e.g., HEK293) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。